molecular formula C14H21N B8302856 3-Isobutyl-5-methyl-1,2,3,4-tetrahydroisoquinoline

3-Isobutyl-5-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8302856
M. Wt: 203.32 g/mol
InChI Key: KGVUPHWSIMRIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isobutyl-5-methyl-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C14H21N and its molecular weight is 203.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Isobutyl-5-methyl-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isobutyl-5-methyl-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

5-methyl-3-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C14H21N/c1-10(2)7-13-8-14-11(3)5-4-6-12(14)9-15-13/h4-6,10,13,15H,7-9H2,1-3H3

InChI Key

KGVUPHWSIMRIPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(NCC2=CC=C1)CC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 20 mg of methyl 3-isobutyl-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate in hydrochloric acid (0.8 mL)-acetic acid (0.3 mL) was reacted at 90° C. for 48 hours. Under ice-cooling, the reaction liquid was diluted by addition of water, alkalized with 5 N sodium hydroxide, and extracted with chloroform. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue obtained was purified by PLC (chloroform:ammonia saturated methanol=20:1) to obtain 13 mg (yield 84%) of a title compound as a light yellow oily substance.
Name
methyl 3-isobutyl-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84%

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